molecular formula C15H10BrClFNO B2483445 (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide CAS No. 329778-48-5

(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B2483445
CAS No.: 329778-48-5
M. Wt: 354.6
InChI Key: CAAMDNYSWVGGQD-FPYGCLRLSA-N
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Description

(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and 4-chlorobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromo-2-fluoroaniline and 4-chlorobenzaldehyde.

    Amidation: The intermediate is then subjected to amidation, where it reacts with an appropriate amide-forming reagent under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like bromine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group would yield 4-bromo-2-fluoroaniline and 4-chlorobenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The exact pathways depend on the biological context and the specific targets. For example, it may inhibit an enzyme involved in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-bromo-2-fluorophenyl)-3-phenylprop-2-enamide: Lacks the chlorine substitution on the phenyl ring.

    (2E)-N-(4-chloro-2-fluorophenyl)-3-(4-bromophenyl)prop-2-enamide: Has a different arrangement of halogen substitutions.

Uniqueness

The unique combination of bromine, fluorine, and chlorine substitutions in (2E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAMDNYSWVGGQD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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